2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Übersicht

Beschreibung

2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O2 and its molecular weight is 219.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, a compound with the molecular formula C8H14ClN3O and a molecular weight of approximately 219.67 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

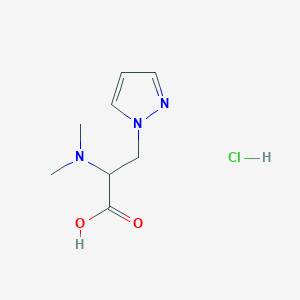

Chemical Structure and Properties

The compound features a dimethylamino group and a pyrazole ring, which are significant in determining its biological activity. The structure can be represented as follows:

- Molecular Formula : C8H14ClN3O

- Molecular Weight : 219.67 g/mol

- SMILES Notation : O=C(O)C(C)CN1N=CC=C1...

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that it is effective against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.007–0.03 mg/mL |

| Escherichia coli | 0.007–0.03 mg/mL |

| Pseudomonas aeruginosa | 0.007–0.03 mg/mL |

These findings suggest that the compound can inhibit bacterial growth effectively, with some studies reporting complete bactericidal action within hours of exposure to the compound .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against various strains of fungi, including Candida species.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69–78.23 µM |

| Fusarium oxysporum | 56.74–222.31 µM |

The antifungal efficacy was noted to surpass that of commonly used antifungal agents such as fluconazole in certain cases .

The mechanism through which this compound exerts its effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria . This dual mode of action may contribute to its effectiveness against resistant strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on MRSA : A study reported that the compound significantly inhibited biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating chronic infections associated with biofilms .

- Combination Therapy : Research has indicated that when used in combination with other antibiotics, this compound enhances the overall antibacterial effect, potentially lowering the required dosages of traditional antibiotics and mitigating resistance development .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound contains a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the dimethylamino group contributes to its solubility and interaction with biological targets.

Pharmacological Applications

Antiplatelet Activity : One of the primary applications of this compound is as a P2Y12 receptor antagonist. P2Y12 receptors are critical in platelet activation and aggregation, making them targets for antithrombotic therapy. Research indicates that derivatives of pyrazole can effectively inhibit these receptors, thus preventing thromboembolic events .

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that compounds similar to 2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride exhibited significant antiplatelet effects in vitro, suggesting potential therapeutic uses in cardiovascular diseases .

Neuropharmacology

Research has indicated that pyrazole derivatives may have neuroprotective effects. The modulation of neurotransmitter systems through the inhibition of specific receptors can lead to potential treatments for neurodegenerative diseases.

Case Study : A study highlighted the neuroprotective properties of related compounds in models of Parkinson's disease, showing reduced neuronal death and improved motor function in treated subjects .

Anti-inflammatory Properties

Compounds containing pyrazole rings have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Data Table: Comparison of Pyrazole Derivatives in Anti-inflammatory Studies

Synthesis and Development

The synthesis of this compound involves several steps, often starting from simpler pyrazole derivatives. The methods typically employ coupling reactions facilitated by agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), which promote the formation of amides and other functional groups.

Synthesis Example :

A typical synthetic route involves reacting an appropriate pyrazole derivative with a dimethylamino-propanoic acid under controlled conditions to yield the hydrochloride salt form .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-3-pyrazol-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-10(2)7(8(12)13)6-11-5-3-4-9-11;/h3-5,7H,6H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEVAASEHAEXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN1C=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.